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Compound of Interest

Compound Name: 1,3-Dimethyluracil

Cat. No.: B184088 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dimethyluracil (CAS: 874-14-6), a pyrimidine derivative. The information presented herein is

intended to support research and development activities by providing key analytical data and

methodologies.

Chemical and Physical Properties
1,3-Dimethyluracil, with the molecular formula C₆H₈N₂O₂, has a molecular weight of

approximately 140.14 g/mol .[1] It is a solid at room temperature with a melting point reported

between 119-122 °C.

Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 1,3-Dimethyluracil,
presented in tabular format for clarity and ease of comparison.

¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.59 d 1H H-6

5.86 d 1H H-5

3.40 s 3H N₃-CH₃

3.28 s 3H N₁-CH₃

Table 1: ¹H NMR spectral data for 1,3-Dimethyluracil.

¹³C NMR Data

Chemical Shift (ppm) Assignment

163.5 C-4

151.9 C-2

142.9 C-6

101.2 C-5

36.9 N₁-CH₃

27.9 N₃-CH₃

Table 2: ¹³C NMR spectral data for 1,3-Dimethyluracil.

The IR spectrum of 1,3-Dimethyluracil is characterized by strong absorptions corresponding

to its carbonyl groups and other functional moieties.
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Wavenumber (cm⁻¹) Intensity Assignment

~1715 Strong C4=O Stretch (in-phase)

~1670 Strong C2=O Stretch (out-of-phase)

~1630 Medium C=C Stretch

~3000-2850 Medium C-H Stretch (methyl)

Table 3: Key IR absorption bands for 1,3-Dimethyluracil.

Mass spectrometry data confirms the molecular weight of 1,3-Dimethyluracil.

m/z Relative Intensity Assignment

140 71% [M]⁺

83 100% [M - C₂H₃NO]⁺

42 51% [C₂H₄N]⁺

Table 4: Electron Impact (EI) Mass Spectrometry data for 1,3-Dimethyluracil.[1]

In aqueous solutions, 1,3-Dimethyluracil exhibits a characteristic UV absorption maximum.

λmax (nm) Molar Absorptivity (ε) Solvent

266 8.60 x 10³ Water

Table 5: UV-Vis spectroscopic data for 1,3-Dimethyluracil.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Instrumentation: Data is typically acquired on a Bruker AVIII-500 spectrometer or equivalent.

[3]
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Sample Preparation: The compound is dissolved in a deuterated solvent, such as

Chloroform-d (CDCl₃) or DMSO-d₆.[3][4]

Data Acquisition for ¹H NMR:

Frequency: 500 MHz[3]

Reference: Residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

Reporting: Chemical shifts are reported in ppm to two decimal places, including

integration, multiplicity (s=singlet, d=doublet), and coupling constants (J) in Hz.[5]

Data Acquisition for ¹³C NMR:

Frequency: 125 MHz[3]

Mode: Proton-decoupled.[4]

Reference: Solvent peak (e.g., CDCl₃ at 77.23 ppm).[3]

Reporting: Chemical shifts are reported in ppm to one decimal place.[5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

KBr Disc Method: 0.05-0.5 mg of the sample is ground with 100 mg of spectroscopic

grade KBr. The mixture is then pressed into a thin, transparent disc.[6]

Mull Technique: The sample is ground into a fine paste with a mulling agent like Nujol.[6]

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr disc or mulling agent is recorded and subtracted from the

sample spectrum.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron impact (EI) ionization source is commonly used.[1]
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Sample Preparation: The sample is dissolved in a volatile solvent and injected into the GC.

GC Conditions: A capillary column (e.g., DB-5ms) is used with Helium as the carrier gas. The

oven temperature is programmed to ramp from a low initial temperature to a higher final

temperature to ensure separation of components.[7]

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Sample Preparation: A stock solution of 1,3-Dimethyluracil is prepared by accurately

weighing the compound and dissolving it in a known volume of solvent (e.g., deionized

water).[8] Serial dilutions are performed to obtain a range of concentrations.

Data Acquisition:

Blank: The cuvette is filled with the solvent to zero the absorbance.

Measurement: The absorbance of each standard solution is measured at the wavelength

of maximum absorbance (λmax). The spectrum is typically scanned over a range such as

200-400 nm.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1,3-Dimethyluracil.
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Caption: Workflow for the spectroscopic analysis of 1,3-Dimethyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b184088#1-3-dimethyluracil-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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